3-Chlorobicyclo[3.2.1]oct-2-ene
Overview
Description
3-Chlorobicyclo[3.2.1]oct-2-ene is an organic compound with the molecular formula C8H11Cl. It is a bicyclic compound featuring a chlorine atom attached to a bicyclo[3.2.1]oct-2-ene framework. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
The mode of action of 3-Chlorobicyclo[32It has been used in the preparation of bicyclo[321]oct-2-ene by Birch reduction .
Pharmacokinetics
The pharmacokinetic properties of 3-Chlorobicyclo[32The compound is a liquid at room temperature with a boiling point of 56°C at 10 mmHg and a density of 1.082 g/mL at 25°C . These physical properties may influence its pharmacokinetic behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobicyclo[3.2.1]oct-2-ene can be synthesized through several methods. One common approach involves the Birch reduction of bicyclo[3.2.1]oct-2-ene . Another method includes the reaction of norbornene with ethyl trichloroacetate in the presence of sodium methoxide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve low temperatures and controlled addition rates to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of common reagents and standard organic synthesis techniques suggests that industrial production could be feasible with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
3-Chlorobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]oct-2-ene.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used to replace the chlorine atom.
Reduction Reactions: Lithium aluminum hydride is commonly used for the reduction of this compound.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted bicyclo[3.2.1]oct-2-enes.
Reduction Reactions: The major product is bicyclo[3.2.1]oct-2-ene.
Scientific Research Applications
3-Chlorobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of other bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and molecular interactions.
Medicine: Research into its potential medicinal properties and interactions with biological targets is ongoing.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Contains an additional chlorine atom, leading to different reactivity and product formation.
Uniqueness
3-Chlorobicyclo[3.2.1]oct-2-ene is unique due to its specific substitution pattern and the presence of a single chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
3-chlorobicyclo[3.2.1]oct-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVAWKKCOIWHBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35242-17-2 | |
Record name | Bicyclo(3.2.1)oct-2-ene, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035242172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobicyclo[3.2.1]oct-2-ene, mixture of endo and exo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain 3-Chlorobicyclo[3.2.1]oct-2-ene?
A1: One reported method involves the reduction of 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes (where the substituent is either phenyl or methyl) using lithium aluminum hydride (LAH) or tributyltin hydride (TBTH) []. This reduction leads to a mixture of products, including the desired 3-chloro- compound alongside both rearranged and fully reduced analogues. Notably, the choice of reducing agent influences the product distribution.
Q2: How does the stereochemistry of the starting material affect the outcome of the reactions involving this compound?
A2: Research indicates that the stereochemistry of the starting materials, like the 2-substituted-exo-3,4-dichlorobicyclo[3.2.1]oct-2-enes, plays a significant role in determining the product ratios during reduction reactions []. For instance, using LAH predominantly yields the allylic rearrangement product, whereas TBTH favors the unrearranged product. This suggests a potential influence of the starting material's stereochemistry on the reaction mechanism and subsequent product formation.
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